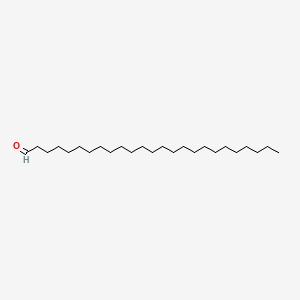
Pentacosanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacosanal is a long-chain aldehyde with the chemical formula C25H50O . It is a member of the aliphatic aldehyde family, characterized by a long hydrocarbon chain terminated with an aldehyde group (-CHO). This compound is notable for its presence in various natural sources and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentacosanal can be synthesized through several methods, including:
Oxidation of Primary Alcohols: One common method involves the oxidation of pentacosanol (C25H51OH) using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This reaction selectively oxidizes the primary alcohol to the corresponding aldehyde without over-oxidizing to the carboxylic acid.
Ozonolysis of Alkenes: Another method involves the ozonolysis of long-chain alkenes, followed by reductive workup to yield the aldehyde. This method is particularly useful for synthesizing aldehydes with specific chain lengths.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale oxidation of long-chain alcohols derived from natural sources such as plant waxes or animal fats. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pentacosanal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to pentacosanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to pentacosanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group in this compound is reactive towards nucleophiles, allowing for the formation of various derivatives through nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Nucleophilic Addition: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Pentacosanoic acid.
Reduction: Pentacosanol.
Nucleophilic Addition: Various alcohols and derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentacosanal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain compounds and as a standard in gas chromatography for the analysis of long-chain aldehydes.
Biology: this compound is studied for its role in the biochemistry of lipid metabolism and as a component of natural waxes and pheromones.
Medicine: Research is ongoing into its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of surfactants, lubricants, and as a fragrance component in the cosmetic industry.
Mecanismo De Acción
The mechanism of action of pentacosanal involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, participate in aldol condensations, and undergo oxidation-reduction reactions. These reactions are crucial in various biochemical pathways and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Hexacosanal (C26H52O): Another long-chain aldehyde with similar properties but a longer carbon chain.
Tetracosanal (C24H48O): A shorter-chain aldehyde with comparable reactivity.
Uniqueness
Pentacosanal is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in applications requiring a balance between hydrophobicity and reactivity.
Propiedades
Número CAS |
58196-28-4 |
|---|---|
Fórmula molecular |
C25H50O |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
pentacosanal |
InChI |
InChI=1S/C25H50O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h25H,2-24H2,1H3 |
Clave InChI |
HAGKFWXVDSAFHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


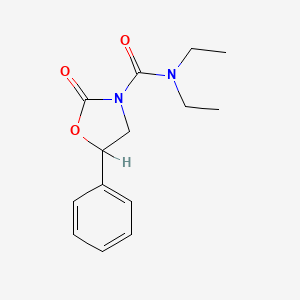

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
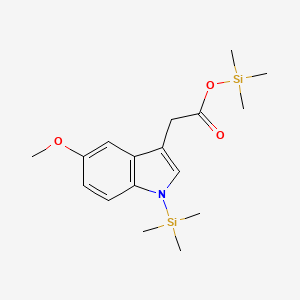
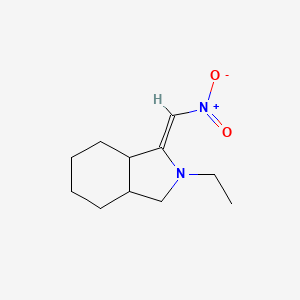

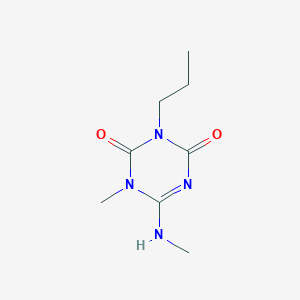
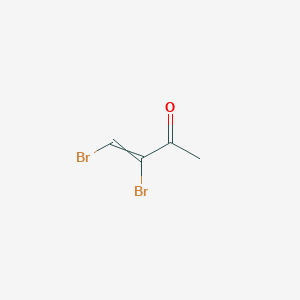

![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
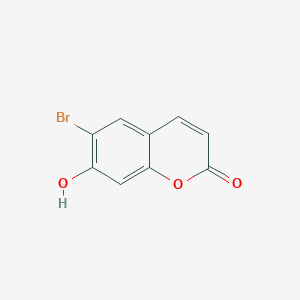
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)


